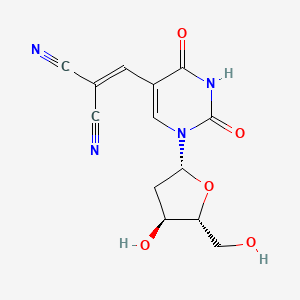

2'-Deoxy-5-(2,2-dicyanoethenyl)uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is a modified nucleoside analog derived from uridine This compound is characterized by the presence of a dicyanoethenyl group at the 5-position of the uridine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine typically involves the modification of 2’-deoxyuridine. One common method includes the introduction of the dicyanoethenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.

Substitution: The dicyanoethenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2’-Deoxy-5-(2,2-dicyanoethenyl)uridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Medicine: Its ability to incorporate into DNA and RNA makes it a useful tool in studying cellular processes and developing therapeutic agents.

Industry: The compound’s unique properties are explored for use in diagnostic assays and as a molecular probe in various biochemical applications.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death in rapidly dividing cells, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

2’-Deoxyuridine: A precursor to 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine, used in similar research applications.

5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in DNA synthesis studies and cell proliferation assays.

Uniqueness

2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by increasing its ability to interfere with nucleic acid metabolism and its stability in biological systems.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2'-Deoxy-5-(2,2-dicyanoethenyl)uridine in laboratory settings?

- Answer : This compound exhibits acute oral, dermal, and inhalation toxicity (GHS Category 4), skin/eye irritation (Category 2), and potential mutagenicity (Category 1B) . Key precautions include:

- Use of PPE (gloves, lab coats, eye protection) and fume hoods to minimize exposure.

- Storage in dry, sealed containers at 2–8°C to prevent degradation .

- Immediate first aid for exposure: rinse eyes/skin with water for 15 minutes, seek medical attention for inhalation or ingestion .

- Refer to SDS from Cayman Chemical or Gold Biotechnology for protocol-specific guidance due to variability in hazard classifications .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Synthesis routes for analogous 5-substituted deoxyuridines (e.g., trifluoromethyl or ethynyl derivatives) suggest:

- Stepwise functionalization : Introduce the dicyanoethenyl group via Sonogashira coupling or palladium-catalyzed cross-coupling after protecting the sugar moiety .

- Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the product from unreacted intermediates .

- Quality control : Validate purity via NMR (e.g., ¹H/¹³C for substitution patterns) and mass spectrometry (HRMS for molecular weight confirmation) .

Advanced Research Questions

Q. What experimental approaches are used to analyze the interaction between this compound and viral polymerases?

- Answer : Mechanistic studies for similar nucleoside analogs involve:

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using in vitro polymerase assays with radiolabeled substrates (e.g., ³H- or ³²P-labeled nucleotides) .

- Crystallography : Co-crystallize the compound with viral polymerases (e.g., RNA-dependent RNA polymerase) to resolve binding modes and steric effects of the dicyanoethenyl group .

- Competitive inhibition assays : Compare efficacy against wild-type vs. mutant polymerases to identify resistance mutations .

Q. How does the introduction of dicyanoethenyl groups at the 5-position of deoxyuridine affect its mechanism of action compared to other 5-substituted derivatives?

- Answer : The dicyanoethenyl group enhances:

- Electron-withdrawing effects : Increases base-pairing mismatch frequency in viral RNA/DNA, disrupting replication. This contrasts with 5-ethynyl or trifluoromethyl groups, which primarily inhibit thymidylate synthase .

- Metabolic stability : The cyano group reduces susceptibility to phosphorylase-mediated degradation, prolonging intracellular half-life compared to 5-hydroxymethyl or iodinated analogs .

- Validate via comparative cytotoxicity assays in mammalian cell lines and metabolic profiling (LC-MS/MS for phosphorylated metabolites) .

Q. What strategies mitigate off-target effects when testing this compound in in vivo models?

- Answer :

- Prodrug design : Mask the 5′-OH group with lipophilic esters (e.g., pivaloyloxymethyl) to enhance tissue specificity and reduce renal clearance .

- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a therapeutic window, minimizing hepatotoxicity observed in 5-substituted uridine analogs .

- Toxicogenomics : Screen for gene expression changes in non-target organs (e.g., liver, kidneys) via RNA-seq to identify early biomarkers of toxicity .

Q. Methodological Notes

Properties

CAS No. |

911843-42-0 |

|---|---|

Molecular Formula |

C13H12N4O5 |

Molecular Weight |

304.26 g/mol |

IUPAC Name |

2-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylidene]propanedinitrile |

InChI |

InChI=1S/C13H12N4O5/c14-3-7(4-15)1-8-5-17(13(21)16-12(8)20)11-2-9(19)10(6-18)22-11/h1,5,9-11,18-19H,2,6H2,(H,16,20,21)/t9-,10+,11+/m0/s1 |

InChI Key |

WPDYXZGTBMXTTC-HBNTYKKESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.